BenchChemオンラインストアへようこそ!

Thalidomide-O-C11-acid

PROTAC linker optimization CRBN ligand-linker conjugate Ternary complex geometry

Thalidomide-O-C11-acid is a CRBN-recruiting ligand-linker conjugate with a C11 alkyl chain and a terminal carboxylic acid, designed for PROTAC synthesis. Linker length critically impacts degradation efficiency; this 11-carbon variant is essential for SAR studies to optimize ternary complex formation and avoid the unpredictable potency loss seen with suboptimal C10 or C12 linkers. Supplied for R&D use.

Molecular Formula C25H32N2O7
Molecular Weight 472.5 g/mol
Cat. No. B11936002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C11-acid
Molecular FormulaC25H32N2O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCC(=O)O
InChIInChI=1S/C25H32N2O7/c28-20-15-14-18(23(31)26-20)27-24(32)17-11-10-12-19(22(17)25(27)33)34-16-9-7-5-3-1-2-4-6-8-13-21(29)30/h10-12,18H,1-9,13-16H2,(H,29,30)(H,26,28,31)
InChIKeyNPOAWJKHOFTRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C11-acid for PROTAC Development: Procurement-Focused Specifications


Thalidomide-O-C11-acid is a synthetic E3 ligase ligand-linker conjugate that incorporates a cereblon (CRBN) ligand derived from thalidomide and an 11‑carbon (C11) alkyl linker chain terminating in a carboxylic acid group . With the molecular formula C25H32N2O7, a molecular weight of 472.53 g/mol, and CAS number 3023879‑35‑5, this compound is specifically designed as a building block for assembling proteolysis‑targeting chimeras (PROTACs) .

Why Thalidomide-O-C11-acid Cannot Be Substituted with Other CRBN Linker Conjugates


CRBN‑recruiting PROTACs are highly sensitive to linker length and composition. Even single‑carbon variations in the linker chain can alter the induced‑fit ternary complex geometry between the E3 ligase and the target protein, directly impacting degradation efficiency [1]. Systematic studies with thalidomide‑based PROTACs have demonstrated that linker length optimization is crucial for achieving nanomolar degradation activity; suboptimal linkers can reduce degradation potency by orders of magnitude or eliminate activity entirely [2]. Therefore, substituting Thalidomide‑O‑C11‑acid with an in‑class analog bearing a C10 or C12 linker may yield unpredictable degradation outcomes and cannot be assumed to be functionally equivalent without empirical validation in the intended ternary system.

Thalidomide-O-C11-acid Quantitative Differentiation vs. Closest Analogs


Linker Length Differentiation: C11 Chain Positioned Between Common C10 and C12 Alternatives

The linker chain of Thalidomide‑O‑C11‑acid contains 11 methylene units (C11) from the thalidomide oxygen to the terminal carboxylic acid . This positions it between the C10 analog (Thalidomide‑O‑C10‑NH2; MW 429.5 g/mol, C10 chain) [1] and the C12 analog (Thalidomide‑O‑C12‑COOH; MW 486.6 g/mol, C12 chain) . The C11 chain length represents a distinct spatial parameter that cannot be achieved with the neighboring homologs, providing a unique separation distance between the E3 ligase and target protein binding sites when conjugated.

PROTAC linker optimization CRBN ligand-linker conjugate Ternary complex geometry

Functional Group Differentiation: Carboxylic Acid Terminal Enables Amide Conjugation Chemistry

Thalidomide‑O‑C11‑acid features a terminal carboxylic acid group that enables direct amide coupling to amine‑containing target‑protein ligands via standard carbodiimide (EDC/DCC) or HATU chemistry . This contrasts with Thalidomide‑O‑C10‑NH2, which carries a terminal primary amine (requiring reverse coupling polarity with carboxylic acid‑containing warheads) [1], and Thalidomide‑O‑amido‑C11‑COOH, which incorporates an internal amide bond within the linker that alters flexibility and hydrogen‑bonding capacity .

PROTAC linker conjugation Amide bond formation Carboxylic acid functionalization

Structural Scaffold: O‑C11 Linker Provides 4‑Position Attachment on Thalidomide Phthalimide Ring

In Thalidomide‑O‑C11‑acid, the C11 linker is attached via an ether linkage at the 4‑position of the phthalimide ring of thalidomide . This attachment site preserves the glutarimide ring unmodified, which is essential for CRBN binding (Kd ≈ 250 nM for the thalidomide scaffold) . Alternative attachment positions, such as the 5‑position (e.g., Thalidomide‑5‑O‑C11‑NH2) [1], may present different exit vector orientations, potentially influencing the relative positioning of the E3 ligase and the target protein in the ternary complex.

CRBN ligand attachment site PROTAC linker position Thalidomide conjugation chemistry

Limited Differentiation: Linker‑Length–Dependent Degradation Potency in CRBN PROTAC Systems

Direct head‑to‑head degradation potency data for PROTACs assembled with Thalidomide‑O‑C11‑acid versus C10 or C12 homologs are not publicly available. However, class‑level studies on thalidomide‑based PROTACs demonstrate that linker length variations of ±2–4 atoms can produce up to 10‑fold differences in DC₅₀ values for target degradation [1]. For example, systematic linker optimization for p38α‑targeting CRBN PROTACs revealed that an optimal linker length of 15–18 atoms (including PEG and alkyl segments) was required to achieve maximal degradation (Dₘₐₓ > 90%); suboptimal linkers reduced Dₘₐₓ to 30–60% even when binding affinities for CRBN and the target protein remained unchanged [2].

PROTAC linker SAR Ternary complex optimization CRBN-dependent degradation

Thalidomide-O-C11-acid: Validated Research Applications and Use Cases


Synthesis of PROTACs Requiring a C11 Alkyl Spacer with Carboxylic Acid Conjugation Handle

Thalidomide‑O‑C11‑acid is directly applicable for synthesizing CRBN‑recruiting PROTACs when the target‑protein ligand bears a primary or secondary amine amenable to amide bond formation. The C11 alkyl chain provides a hydrophobic, flexible linker segment of defined length (11 methylene units) that can be combined with additional linker modules (e.g., PEG chains, rigid aromatic spacers) to fine‑tune the overall linker composition [1]. This compound is particularly suitable for building focused linker‑length SAR libraries that include C9, C10, C11, C12, and C13 variants for systematic optimization studies [2].

Linker‑Length SAR Studies to Optimize Ternary Complex Formation

Given the established sensitivity of PROTAC degradation efficiency to linker length [1], Thalidomide‑O‑C11‑acid is an essential comparator in structure–activity relationship (SAR) studies that evaluate the impact of incremental linker length changes on target degradation. Researchers can use this compound to construct PROTACs with an 11‑carbon alkyl segment and compare degradation kinetics (DC₅₀, Dₘₐₓ) against otherwise identical PROTACs containing C10 or C12 linkers, thereby identifying the optimal spatial separation for a given target protein‑E3 ligase pair [2].

Development of PROTACs Targeting Proteins with Well‑Characterized CRBN‑Dependent Degradation Profiles

Thalidomide‑O‑C11‑acid incorporates the validated thalidomide‑based CRBN ligand at the 4‑position attachment site, a scaffold with extensive structural and functional characterization [1]. This makes it suitable for degrading established CRBN neosubstrates or for pairing with target‑protein ligands where CRBN‑mediated degradation has been previously demonstrated. The compound can serve as a modular building block in medicinal chemistry campaigns aiming to convert reversible small‑molecule inhibitors into catalytic degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C11-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.